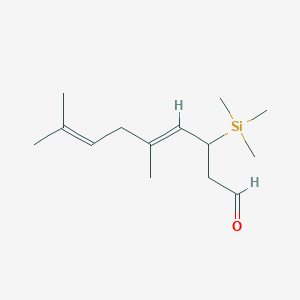
7-Bromo-5,6-difluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5,6-difluoroquinoxaline is a heterocyclic compound with the molecular formula C8H3BrF2N2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,6-difluoroquinoxaline typically involves the bromination and fluorination of quinoxaline derivatives. One common method includes the reaction of 2,3-dihydroxy-1,4-dioxane with a quinoxaline precursor in ethanol at room temperature, followed by bromination and fluorination steps . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-5,6-difluoroquinoxaline undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, nucleophilic substitution reactions can replace the bromine or fluorine atoms with other nucleophiles such as amines or alkoxides .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or dialkylamines in solvents such as acetic acid.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation can produce quinoxaline dioxides .
Wissenschaftliche Forschungsanwendungen
7-Bromo-5,6-difluoroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage in bacterial cells . The compound’s ability to undergo nucleophilic substitution also allows it to modify biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6,7-Difluoroquinoxaline: Lacks the bromine atom but shares similar electronic properties.
5,6-Difluoroquinoxaline: Similar structure but without the bromine substitution.
7-Bromoquinoxaline: Contains the bromine atom but lacks the fluorine substitutions.
Uniqueness: 7-Bromo-5,6-difluoroquinoxaline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and electronic properties.
Eigenschaften
Molekularformel |
C8H3BrF2N2 |
|---|---|
Molekulargewicht |
245.02 g/mol |
IUPAC-Name |
7-bromo-5,6-difluoroquinoxaline |
InChI |
InChI=1S/C8H3BrF2N2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h1-3H |
InChI-Schlüssel |
OIFBVLLOENEPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C=C(C(=C2F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11868060.png)


![3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B11868072.png)


![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)



